tert-butyl (((1R,2R)-2-aminocyclopentyl)methyl)carbamate
Description
tert-Butyl (((1R,2R)-2-aminocyclopentyl)methyl)carbamate is a chiral carbamate-protected amine featuring a cyclopentane core with (1R,2R) stereochemistry. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of enantioselective inhibitors and bioactive molecules. Its structural rigidity and stereochemical precision make it valuable for applications requiring specific molecular recognition .
Properties
IUPAC Name |
tert-butyl N-[[(1R,2R)-2-aminocyclopentyl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-8-5-4-6-9(8)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBJUDHXQLLKID-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCC1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CCC[C@H]1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent Selection
Polar aprotic solvents (THF, DMF) enhance reaction rates by stabilizing intermediates. Non-polar solvents (toluene) improve enantioselectivity in enzymatic methods.
Base Optimization
Triethylamine remains the standard base, but DMAP (4-dimethylaminopyridine) accelerates carbamate formation in sterically hindered systems.
Temperature Control
Low temperatures (0–5°C) minimize epimerization, while elevated temperatures (40–50°C) improve enzyme activity in DKR.
Challenges and Solutions
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Epimerization : Occurs at high temperatures or prolonged reaction times. Mitigated by using low-temperature continuous flow systems.
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Byproduct Formation : Over-Boc protection is avoided by stoichiometric control of Boc-Cl.
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Purification Difficulties : Silica gel chromatography (hexane:ethyl acetate) effectively separates carbamate from unreacted amine .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (((1R,2R)-2-aminocyclopentyl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbamate group can be reduced to yield the corresponding amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the carbamate group will produce the corresponding amine.
Scientific Research Applications
Adenosine Receptor Agonism
One of the prominent applications of tert-butyl (((1R,2R)-2-aminocyclopentyl)methyl)carbamate is in the synthesis of selective adenosine receptor agonists. Research has demonstrated that derivatives of this compound can exhibit significant selectivity and potency towards the A1 receptor subtype. These compounds are valuable for studying adenosine receptor biology and have potential implications in treating conditions such as pain and inflammation .
Synthesis of Novel Therapeutics
The compound serves as a critical intermediate in the synthesis of novel helical oligomers and other biologically active molecules. Its structural features allow for modifications that can enhance biological activity or selectivity for specific targets in drug development .
Neuroscience Research
This compound has been investigated for its effects on central nervous system (CNS) pathways. Studies have shown that derivatives can modulate signaling pathways associated with neurotransmitter systems, potentially leading to new treatments for neurological disorders .
Case Study 1: Development of A1 Receptor Agonists
A study focusing on the structure-activity relationship (SAR) of adenosine receptor agonists highlighted the role of this compound as a scaffold for creating compounds with enhanced selectivity for A1 receptors. The synthesized derivatives were tested in vitro and showed improved binding affinity and selectivity compared to existing compounds .
Case Study 2: Analgesic Effects in Animal Models
In preclinical trials, certain derivatives of this compound demonstrated significant analgesic effects in mouse models. The mechanism was linked to the modulation of adenosine receptors, suggesting potential therapeutic applications in pain management without typical side effects associated with opioid analgesics .
Mechanism of Action
The mechanism of action of tert-butyl (((1R,2R)-2-aminocyclopentyl)methyl)carbamate involves the cleavage of the carbamate group to release the active amine. This process can be catalyzed by enzymes such as esterases or amidases. The released amine can then interact with molecular targets, such as receptors or enzymes, to exert its biological effects.
Comparison with Similar Compounds
Structural Variations and Stereochemistry
Key Observations :
- Ring Size : Cyclopentane derivatives (e.g., target compound) exhibit reduced conformational flexibility compared to cyclohexane () or cyclopropane () analogues, impacting binding affinity in biological systems.
- Stereochemistry : The (1R,2R) configuration of the target compound contrasts with (1S,2R) or racemic mixtures in analogues, significantly altering enantioselectivity in catalytic applications .
- Substituent Effects : Fluorine atoms () and trifluoromethyl groups () enhance lipophilicity and metabolic stability, while thiourea moieties () enable hydrogen-bonding interactions in catalysis.
Key Findings :
- The target compound is synthesized via Boc protection of (1R,2R)-diaminocyclopentane, achieving high stereochemical fidelity .
- Cyclopropane derivatives () are synthesized via Huisgen cycloaddition, yielding racemic mixtures with tunable diastereomer ratios.
- Fluorinated analogues () require specialized reagents (e.g., difluoroalkyl halides) to introduce stability-enhancing substituents.
Physicochemical and Spectroscopic Properties
Biological Activity
Tert-butyl (((1R,2R)-2-aminocyclopentyl)methyl)carbamate is a carbamate compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a tert-butyl group and a cyclopentane ring with an amino substituent, positions it as a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H20N2O2
- Molecular Weight : 200.28 g/mol
- IUPAC Name : tert-butyl ((1R,2R)-2-aminocyclopentyl)carbamate
The structure of this compound is significant in determining its biological activity. The stereochemistry at the amino center and the presence of the tert-butyl group influence its interaction with biological targets.
Research indicates that this compound may function as an enzyme modulator , particularly inhibiting proteases and other enzymes implicated in disease processes. This inhibition can alter various biochemical pathways, suggesting potential therapeutic applications in treating conditions such as cancer and autoimmune diseases.
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit specific proteases, which are critical in various physiological and pathological processes. For instance:
- Protease Inhibition : Inhibition studies revealed that this compound effectively reduced the activity of certain serine proteases involved in inflammatory responses.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Enzyme Modulation :
- Therapeutic Potential in Autoimmune Diseases :
- Pharmacokinetics and Bioavailability :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-butyl N-{[(1S,2S)-2-aminocyclopentyl]}carbamate | Different stereochemistry | Varies; less potent than (1R,2R) variant |
| tert-butyl N-{[(1S,2R)-2-aminocyclohexyl]}carbamate | Cyclohexane ring instead of cyclopentane | Altered reactivity; potential for different targets |
| (1R,2R)-N-Boc-1,2-cyclohexanediamine | Contains two amine groups | More complex interactions; varied efficacy |
Q & A
Q. What stability challenges exist for tert-butyl carbamates under long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
